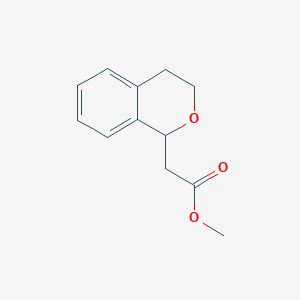
3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of chroman, a type of benzopyran, and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
化学反应分析
Common Reagents and Conditions:
Major Products Formed:
科学研究应用
3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester has several scientific research applications, including:
相似化合物的比较
List of Similar Compounds
2H-1-benzopyran-1-one
3,4-dihydro-2H-1-benzopyran
Chromone derivatives
Dihydrochroman derivatives
生物活性
3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (DBA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of DBA, supported by data tables and relevant case studies.
Overview of this compound
DBA belongs to the benzopyran class of compounds, which are known for their wide range of biological activities. The structural features of DBA contribute to its reactivity and interaction with various biological targets.
Biological Activities
1. Antioxidant Activity
DBA exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and has implications in preventing diseases related to oxidative stress.
2. Anti-inflammatory Effects
Research indicates that DBA has anti-inflammatory effects, potentially through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Properties
DBA demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported its effectiveness in inhibiting the growth of specific strains, suggesting its potential as a natural antimicrobial agent.
4. Anticancer Potential
Several studies have explored the anticancer properties of DBA. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression.
The mechanisms underlying the biological activities of DBA involve multiple pathways:
- Antioxidant Mechanism: DBA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Pathway: It modulates nuclear factor kappa B (NF-κB) signaling, reducing the expression of inflammatory mediators.
- Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential metabolic processes in pathogens.
- Anticancer Mechanism: DBA affects apoptosis-related proteins such as caspases and Bcl-2 family members, leading to programmed cell death in tumor cells.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of DBA, it was found to significantly reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent effect, with higher concentrations leading to increased scavenging activity against both DPPH and ABTS radicals.
Case Study 2: Anti-inflammatory Effects
A preclinical model demonstrated that DBA administration resulted in a marked decrease in paw edema in rats induced by carrageenan. This suggests its potential utility as an anti-inflammatory agent in clinical settings.
Case Study 3: Anticancer Efficacy
In vitro studies on various cancer cell lines showed that DBA inhibited cell growth significantly at micromolar concentrations. The mechanism involved activation of caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.
属性
IUPAC Name |
methyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYDVIGSFGDZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














